molecular formula C21H17NO4S B375548 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide CAS No. 301315-03-7

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide

Cat. No. B375548
CAS RN: 301315-03-7
M. Wt: 379.4g/mol
InChI Key: BHRFLJHKYPUOJM-UHFFFAOYSA-N
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Description

“N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide” is a chemical compound with the molecular formula C21H17NO4S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide” consists of a benzofuran ring attached to a naphthalene ring via a sulfonamide linkage . The benzofuran ring is substituted at the 3-position with an acetyl group and at the 2-position with a methyl group .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and depend on the specific substituents present on the benzofuran ring . For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide” are influenced by its molecular structure. For instance, its bioaccumulation estimates from Log Kow (BCFWIN v2.17) is 1.925 (BCF = 84.18), and its log Kow used is 4.50 (estimated) .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. They can inhibit the growth of various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . It is likely that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide shares similar properties due to its structural similarity.

Analgesic Properties

These compounds are known for their analgesic effects, providing pain relief in various medical applications . The specific compound may be researched further for its potential use as a painkiller.

Antiparasitic and Antibacterial

Benzofuran derivatives exhibit antiparasitic and antibacterial activities, suggesting their use in treating infections caused by parasites and bacteria . This compound could be explored for such applications.

Kinase Inhibitor Activity

They also act as kinase inhibitors, which are important in the treatment of diseases like cancer where kinase activity is dysregulated . The compound may be useful in this field.

Fluorescence Sensors

Substituted benzofurans are utilized as fluorescence sensors due to their ability to emit light under certain conditions . This property could be harnessed in scientific research for imaging and diagnostic purposes.

Oxidants and Antioxidants

These compounds can serve as oxidants or antioxidants. As such, they could be important in chemical reactions or in the preservation of biological samples .

Mechanism of Action

The mechanism of action of benzofuran derivatives is largely dependent on their specific structure and the biological target they interact with . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .

Future Directions

Benzofuran compounds, including “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-13(23)21-14(2)26-20-10-8-17(12-19(20)21)22-27(24,25)18-9-7-15-5-3-4-6-16(15)11-18/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRFLJHKYPUOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide

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